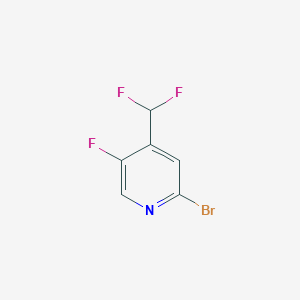

2-Bromo-4-(difluoromethyl)-5-fluoropyridine

Description

2-Bromo-4-(difluoromethyl)-5-fluoropyridine (CAS: 1805299-88-0) is a halogenated pyridine derivative with the molecular formula C₆H₃BrF₃N and a molecular weight of 226.00 g/mol. It is a key building block in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine-containing motifs into drug candidates . The compound features a bromine atom at position 2, a difluoromethyl group at position 4, and a fluorine atom at position 5, creating a sterically and electronically distinct framework that enhances its utility in cross-coupling reactions and nucleophilic substitutions .

Storage and Safety: The compound requires storage under inert conditions at -20°C to prevent degradation. Its safety profile includes hazards such as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

2-bromo-4-(difluoromethyl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-5-1-3(6(9)10)4(8)2-11-5/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYQVXAANOYVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-5-fluoropyridine typically involves the introduction of bromine, difluoromethyl, and fluorine groups into the pyridine ring. One common method involves the halogenation of a pyridine derivative followed by the introduction of difluoromethyl and fluorine groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-5-fluoropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-5-fluoropyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-5-fluoropyridine involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, difluoromethyl, and fluorine groups can influence its binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-bromo-4-(difluoromethyl)-5-fluoropyridine with structurally related pyridine derivatives:

Reactivity and Functionalization

- Halogen Reactivity : The bromine atom in This compound is more reactive in Suzuki-Miyaura cross-couplings compared to chlorine in analogs like 4-bromo-5-chloro-2-fluoropyridine , due to bromine’s lower bond dissociation energy .

- Difluoromethyl Group: The CF₂H group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, making it advantageous in drug design . In contrast, chloro substituents (e.g., in 2-bromo-4-chloro-5-fluoropyridine) increase electrophilicity but may reduce bioavailability due to higher polarity .

- Stereoelectronic Effects : The 5-fluoro substituent in the parent compound reduces basicity of the pyridine nitrogen via electron-withdrawing effects, which can suppress undesired protonation in physiological environments .

Research Findings

- Drug Development : Fluorinated pyridines like This compound are prioritized in kinase inhibitor synthesis due to fluorine’s ability to modulate target binding and ADME (absorption, distribution, metabolism, excretion) properties .

- Crystallography : Pyrimidine analogs such as 5-bromo-2-chloropyrimidin-4-amine form hydrogen-bonded networks (N–H···N interactions), a property less explored in fluoropyridines but critical for solid-state stability .

- Toxicity: Bromine-containing analogs generally exhibit higher toxicity (e.g., H302 hazards) compared to non-halogenated compounds, necessitating careful handling .

Biological Activity

2-Bromo-4-(difluoromethyl)-5-fluoropyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₅H₃BrF₃N

- Molecular Weight : 214.99 g/mol

- Boiling Point : 160 °C

- Melting Point : Not specified

The biological activity of this compound is primarily linked to its interactions with various biological targets, particularly enzymes and receptors. The compound exhibits multiple modes of action:

- Enzyme Inhibition/Activation : It can bind to active sites of enzymes, either inhibiting or enhancing their catalytic activity. For example, similar compounds have been reported to target sirtuin 6 (SIRT6), a lysine deacetylase involved in tumor suppression.

- Cell Signaling Modulation : This compound influences key signaling pathways by modulating the activity of proteins involved in cell signaling, such as kinases and phosphatases. This modulation can lead to alterations in downstream signaling pathways critical for cellular functions.

This compound plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. Its interactions with various enzymes facilitate reactions such as nucleophilic substitution and electrophilic aromatic substitution. The presence of fluorine atoms enhances its metabolic stability, making it less susceptible to degradation compared to non-fluorinated analogs .

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃BrF₃N |

| Molecular Weight | 214.99 g/mol |

| Boiling Point | 160 °C |

| Melting Point | Not specified |

Biological Activities

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Activity : Compounds similar to this pyridine derivative have demonstrated anticancer properties by inhibiting the growth of cancer cells through modulation of SIRT6 activity.

- Antimicrobial Effects : The compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : Similar fluorinated compounds have shown the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on human hepatocellular carcinoma cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis through SIRT6 activation, leading to decreased histone levels.

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results showed that it inhibited bacterial growth at low concentrations, highlighting its potential as a new antimicrobial agent.

Toxicological Profile

Preliminary studies suggest that at low doses, this compound exhibits minimal toxicity; however, higher concentrations may lead to adverse effects on cellular viability. Further toxicological assessments are necessary to establish safety profiles for clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.